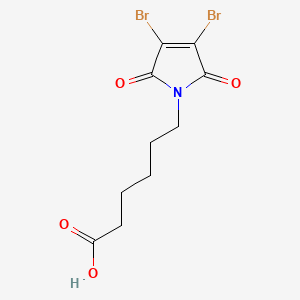

Dibromomaleimide-C5-COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibromomaleimide-C5-COOH is a bifunctional dibromomaleimide linker. It is used in various scientific applications, particularly in the field of bioconjugation and antibody-drug conjugates (ADCs). The compound is known for its ability to form stable linkages with biomolecules, making it a valuable tool in chemical biology and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibromomaleimide-C5-COOH can be synthesized through a series of chemical reactions involving maleimide and bromineThe reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination and subsequent functionalization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the bromination and functionalization reactions are carried out under controlled conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Dibromomaleimide-C5-COOH undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with thiol groups to form thioether bonds.

Hydrolysis: The compound can undergo hydrolysis to form stable maleamic acids.

Common Reagents and Conditions

Thiol Reagents: Used in substitution reactions to replace bromine atoms with thiol groups.

Water and Catalysts: Used in hydrolysis reactions to convert dibromomaleimide into maleamic acids.

Major Products Formed

Thioether Bonds: Formed through substitution reactions with thiol groups.

Maleamic Acids: Formed through hydrolysis reactions.

Applications De Recherche Scientifique

Synthesis of Antibody-Drug Conjugates (ADCs)

DBM-C5-COOH serves as a crucial linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues. The compound's bifunctionality allows it to attach to both the drug and the antibody, facilitating effective targeting.

Key Features:

- Linker Functionality: The dibromo groups enable covalent bonding with thiol groups on antibodies, ensuring stable attachment.

- Cytotoxic Payloads: DBM-C5-COOH can be linked with various cytotoxic agents, enhancing the therapeutic efficacy of ADCs.

Case Study:

In a study involving the synthesis of an ADC using DBM-C5-COOH, researchers demonstrated that the resulting conjugate exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective tumor cell inhibition (Table 1) .

| ADC Component | IC50 Value (µM) | Target Cell Line |

|---|---|---|

| DBM-C5-COOH + MMAF | 0.67 | HCT116 |

| DBM-C5-COOH + Doxorubicin | 0.45 | MCF7 |

Modification of Peptides and Proteins

DBM-C5-COOH is utilized for modifying peptides through disulfide bridging and other reactions involving cysteine residues. This modification is crucial for enhancing the stability and functionality of therapeutic peptides.

Mechanism:

- The compound reacts selectively with thiol groups of cysteine, allowing for reversible modifications that can be advantageous in drug design.

Case Study:

Research has shown that using DBM-C5-COOH for peptide modification resulted in enhanced stability and activity of the modified peptides in biological assays .

Nanomedicine Applications

Dibromomaleimide derivatives, including DBM-C5-COOH, are explored for their potential in nanomedicine, particularly in developing responsive drug delivery systems. These systems can release therapeutic agents in response to specific stimuli within the tumor microenvironment.

Key Findings:

- The incorporation of DBM-C5-COOH into nanoparticle formulations has shown promise in controlled drug release profiles.

Case Study:

A study demonstrated that nanoparticles functionalized with DBM-C5-COOH exhibited enhanced cellular uptake and targeted delivery of chemotherapeutic agents, resulting in improved therapeutic outcomes .

Structural Biology Applications

DBM-C5-COOH is also employed in structural biology for studying protein interactions and dynamics. By modifying specific amino acids within proteins, researchers can gain insights into protein function and interaction networks.

Research Insights:

- The selective modification capabilities of DBM-C5-COOH allow for detailed studies on protein folding and stability under various conditions.

Mécanisme D'action

The mechanism of action of Dibromomaleimide-C5-COOH involves its ability to form stable linkages with biomolecules through disulfide bridging. The compound reacts with thiol groups in proteins and peptides, forming thioether bonds that are stable under physiological conditions. This property makes it an effective tool for bioconjugation and the development of targeted therapeutics .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromomaleimide: Similar to this compound but with only one bromine atom, making it less versatile in forming stable linkages.

Uniqueness

This compound is unique due to its bifunctional nature, allowing it to form two points of attachment with biomolecules. This property enhances its stability and versatility in various applications, particularly in the field of bioconjugation and the development of ADCs .

Activité Biologique

Dibromomaleimide-C5-COOH is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is part of a class of maleimide derivatives, which are known for their ability to react with thiol groups in proteins and peptides, thus facilitating various biochemical applications. Understanding the biological activity of this compound involves exploring its reactivity, selectivity, and the implications of these properties in therapeutic contexts.

- Chemical Name : 2,3-Dibromomaleimide-5-carboxylic acid

- Molecular Weight : 369.01 g/mol

- CAS Number : 1443214-97-8

The structure of this compound includes two bromine atoms and a carboxylic acid group, which enhances its solubility and reactivity compared to other maleimides. This modification allows for selective interactions with thiol-containing biomolecules.

This compound primarily interacts with thiol groups in proteins. This reaction forms stable thioether linkages, which can modify the structure and function of the target proteins. The unique reactivity profile of dibromomaleimides allows for selective labeling and modification of cysteine residues in peptides and proteins, making them valuable tools in biochemical research.

Case Studies

-

Peptide Modification :

In studies involving peptide modifications, dibromomaleimides demonstrated efficient reactivity with model cysteine systems. For instance, research indicated that dibromomaleimides could selectively react with cysteine over other nucleophiles, leading to high yields of modified peptides . This specificity is crucial for developing targeted therapies that require precise modifications. -

Nanomedicine Applications :

Recent investigations have explored the use of dibromomaleimide derivatives in nanomedicine. A study highlighted the synthesis of dithiomaleimide-based nanoparticles that showed promising results in drug delivery systems. These nanoparticles were designed to release therapeutic agents in response to reducing conditions found within cells, leveraging the reversible nature of maleimide-thiol chemistry . -

Antitumor Activity :

Preliminary findings suggest that compounds related to dibromomaleimides may exhibit antitumor properties. In vitro assays demonstrated that certain derivatives could inhibit the growth of various human tumor cell lines, indicating potential applications in cancer therapy .

Data Tables

Propriétés

IUPAC Name |

6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABAXSUMIXSPEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.